9-(Trimethylsilyl)-9H-carbazole

Description

Properties

IUPAC Name |

carbazol-9-yl(trimethyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NSi/c1-17(2,3)16-14-10-6-4-8-12(14)13-9-5-7-11-15(13)16/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYMCVFFTBXZPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1C2=CC=CC=C2C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346107 | |

| Record name | 9-(Trimethylsilyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74367-40-1 | |

| Record name | 9-(Trimethylsilyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 9-(trimethylsilyl)-9H-carbazole

An In-depth Technical Guide to the Physical and Chemical Properties of 9-(trimethylsilyl)-9H-carbazole

Introduction

9-(trimethylsilyl)-9H-carbazole is a versatile organosilicon derivative of the carbazole heterocyclic system. The carbazole scaffold is a privileged structure in materials science and medicinal chemistry, renowned for its excellent charge transport properties, high thermal stability, and a wide range of pharmacological activities, including antitumor and antimicrobial effects.[1][2] The introduction of a trimethylsilyl (TMS) group at the 9-position (the nitrogen atom) profoundly modifies the parent molecule's properties. This guide provides an in-depth analysis of 9-(trimethylsilyl)-9H-carbazole, focusing on its physicochemical properties, synthesis, characterization, and chemical reactivity, offering field-proven insights for its application in advanced research.

The TMS group is not merely a placeholder or a simple protecting group; it is a strategic functional handle.[1] Its presence enhances solubility in organic solvents, a crucial factor for solution-based processing in organic electronics, and its steric and electronic properties modulate the reactivity of the carbazole core, enabling selective functionalization at other positions.[1] This dual-functionality makes 9-(trimethylsilyl)-9H-carbazole a pivotal intermediate for constructing complex molecules for organic light-emitting diodes (OLEDs), photovoltaics, and novel therapeutic agents.

Section 1: Molecular Structure and Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in both chemical reactions and material applications. The key physicochemical properties of 9-(trimethylsilyl)-9H-carbazole are summarized below.

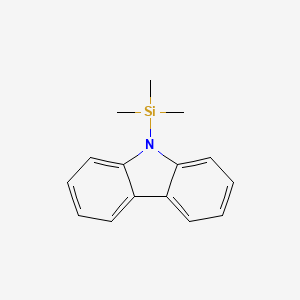

Molecular Structure Diagram

Caption: Molecular structure of 9-(trimethylsilyl)-9H-carbazole.

Table 1: Physicochemical Properties of 9-(trimethylsilyl)-9H-carbazole

| Property | Value | Source(s) |

| IUPAC Name | carbazol-9-yl(trimethyl)silane | [3] |

| CAS Number | 74367-40-1 | [1][3] |

| Molecular Formula | C₁₅H₁₇NSi | [3] |

| Molecular Weight | 239.39 g/mol | [3] |

| Appearance | Pale-yellow solid | [1] |

| Melting Point | Not consistently reported in literature. | |

| Boiling Point | Not applicable; decomposes or sublimes at high temperature. | |

| Solubility | Enhanced solubility in common organic solvents (THF, Dichloromethane, Toluene, Hexanes) compared to parent 9H-carbazole. | [1] |

| LogP (Octanol/Water) | 4.48 | [1] |

Section 2: Synthesis and Purification

The synthesis of 9-(trimethylsilyl)-9H-carbazole is a standard N-functionalization reaction. The key is the initial deprotonation of the carbazole nitrogen, which is weakly acidic.

Causality Behind Experimental Choices:

-

Base Selection: A strong base is required to quantitatively deprotonate the N-H of carbazole. Sodium hydride (NaH) is an excellent choice as it is an inexpensive, non-nucleophilic base that produces hydrogen gas as the only byproduct, which is easily removed from the reaction. Alternatively, organolithium reagents like n-butyllithium can be used.

-

Solvent: An anhydrous, aprotic solvent such as Tetrahydrofuran (THF) is crucial.[4] It readily dissolves the carbazole and the resulting anion, and it does not have acidic protons that would quench the base or the carbazolide anion.

-

Reagent: Trimethylsilyl chloride (TMSCl) is the standard electrophilic silicon source. It is highly reactive towards the nucleophilic carbazolide anion.

-

Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the strong base and the anionic intermediates from reacting with atmospheric moisture and oxygen.

Experimental Protocol: Synthesis

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with 9H-carbazole (1.0 eq).

-

Solvent Addition: Anhydrous THF is added via cannula to dissolve the carbazole (concentration approx. 0.2 M).

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional hour until hydrogen evolution ceases, indicating complete formation of the sodium carbazolide salt.

-

Silylation: The reaction mixture is cooled again to 0 °C. Trimethylsilyl chloride (TMSCl, 1.2 eq) is added dropwise via syringe.

-

Reaction: The mixture is allowed to warm to room temperature and stirred overnight (approx. 12-16 hours).

-

Workup: The reaction is cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or hexanes to yield the product as a pale-yellow solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 9-(trimethylsilyl)-9H-carbazole.

Section 3: Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound. Each technique provides a unique piece of the structural puzzle.

Table 2: Expected Spectroscopic Data

| Technique | Expected Result | Rationale |

| ¹H NMR | δ ~ 0.5 ppm (s, 9H, Si(CH₃)₃)δ ~ 7.2-8.2 ppm (m, 8H, Ar-H) | The high electron density around the silicon atom results in a highly shielded, upfield signal for the nine equivalent methyl protons. Aromatic protons appear in their characteristic downfield region.[2][4] |

| ¹³C NMR | δ ~ -1.0 ppm (Si(CH₃)₃)δ ~ 110-145 ppm (Aromatic Carbons) | The TMS methyl carbons are characteristically upfield. Aromatic carbons appear in the typical range, with quaternary carbons (C-4a, 4b, 8a) being distinct.[5] |

| FT-IR | Absence of N-H stretch (~3400 cm⁻¹)Presence of Si-C stretch (~1250 cm⁻¹)Aromatic C-H and C=C stretches | The most telling feature is the disappearance of the N-H peak from the starting material. The symmetric deformation of the CH₃ groups on the silicon atom gives a strong, characteristic absorption.[6] |

| Mass Spec. (EI) | M⁺ at m/z = 239[M-15]⁺ at m/z = 224 | The molecular ion peak confirms the molecular weight. A characteristic fragmentation is the loss of a methyl radical (•CH₃, mass 15) from the TMS group.[3] |

Protocol: NMR Sample Preparation and Analysis

-

Preparation: Accurately weigh ~10-20 mg of the purified solid and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

-

Internal Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Analysis: Integrate the proton signals to confirm the 9:8 ratio of silyl to aromatic protons. Analyze the coupling patterns of the aromatic signals to confirm the substitution pattern.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic value of 9-(trimethylsilyl)-9H-carbazole stems from two key reactive sites: the labile Si-N bond and the electron-rich aromatic core.

Pillar 1: The Si-N Bond - A Gateway to N-Functionalization The bond between nitrogen and silicon is significantly weaker and more polarized than a C-N bond, making it susceptible to cleavage under mild conditions. This allows the TMS group to function as an excellent protecting group that can be easily removed to regenerate the N-H bond or replaced by other functional groups.

-

Mechanism of Cleavage: The Si-N bond is readily cleaved by nucleophiles, particularly fluoride ions (e.g., from tetrabutylammonium fluoride, TBAF), or by hydrolysis under mild acidic or basic conditions.[1] The high affinity of silicon for fluorine and oxygen drives these reactions.

-

Synthetic Application: This facile cleavage is invaluable for multi-step syntheses. After performing reactions on the carbazole aromatic rings, the TMS group can be removed to allow for subsequent N-alkylation, N-arylation, or other modifications at the nitrogen atom.

Pillar 2: The Carbazole Core - Regioselective Functionalization The TMS group exerts a powerful steric and electronic influence on the reactivity of the aromatic rings.

-

Steric Hindrance: The bulky TMS group effectively shields the adjacent C1 and C8 positions, disfavoring attack by electrophiles or reagents at these sites.

-

Electronic Activation & Regioselectivity: The nitrogen atom is a strong electron-donating group, activating the aromatic system towards electrophilic substitution. This activation is most pronounced at the C3 and C6 positions (para to the nitrogen's points of fusion). Combined with the steric hindrance at C1/C8, electrophilic reactions such as halogenation, nitration, or Friedel-Crafts acylation are strongly directed to the C3 and C6 positions.[1]

Reactivity Map Diagram

Caption: Key reactive sites on 9-(trimethylsilyl)-9H-carbazole.

Section 5: Applications in Research and Development

The unique properties of 9-(trimethylsilyl)-9H-carbazole make it a valuable component in several high-technology fields.

-

Organic Electronics: Carbazole derivatives are cornerstone materials for OLEDs due to their excellent hole-transporting capabilities and high triplet energy levels, which are essential for efficient blue phosphorescent devices.[2][7] 9-(trimethylsilyl)-9H-carbazole serves as a key starting material for creating more complex, functionalized carbazole units that can be incorporated into host materials, emitters, or hole-transport layers.[8] Its enhanced solubility is particularly advantageous for fabricating devices via solution-based methods like spin-coating or inkjet printing.[9]

-

Synthetic Chemistry Intermediate: As established, its primary role is that of a protected carbazole synthon. It allows chemists to perform sensitive reactions on the aromatic core that would otherwise be complicated by the acidic N-H proton. Following these transformations, the TMS group can be cleanly removed, revealing the desired functionalized carbazole.

-

Drug Development: The carbazole nucleus is present in numerous biologically active compounds.[1] The ability to selectively functionalize the carbazole ring at the C3 and C6 positions using the silyl directing group provides a reliable pathway to novel analogues of known drugs for structure-activity relationship (SAR) studies.

Section 6: Handling, Storage, and Safety

-

Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: The compound is sensitive to moisture due to the lability of the Si-N bond. It should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon). For long-term stability, storage in a cool, dry place is recommended. Some suppliers ship the material under cold-chain conditions to ensure stability.[1]

-

Safety: While specific toxicity data for this compound is not widely available, it should be handled with the care afforded to all research chemicals. The parent compound, 9H-carbazole, is known to be an irritant.

References

-

PubChem. 9-(Trimethylsilyl)-9H-carbazole. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. 2019, 96, 455-473. [Link]

-

SpectraBase. 9H-Carbazole, 9-(trimethylsilyl)-. Wiley-VCH GmbH. [Link]

-

MDPI. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Molecules 2022, 27(23), 8213. [Link]

-

ResearchGate. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Progress in Chemistry, 2015, 27(10), 1468-1488. [Link]

-

University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

ResearchGate. FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride. [Link]

-

MDPI. Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Molecules 2021, 26(16), 4758. [Link]

-

MDPI. 1-(4-Fluorobenzoyl)-9H-carbazole. Molbank 2022, 2022(3), M1430. [Link]

-

ResearchGate. Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 2013, 54, 983-993. [Link]

-

Cheméo. Chemical Properties of 9H-Carbazole, 9-methyl- (CAS 1484-12-4). [Link]

-

Chemsrc. 9-Methylcarbazole | CAS#:1484-12-4. [Link]

-

Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. [Link]

Sources

- 1. 9-(Trimethylsilyl)-9H-carbazole|CAS 74367-40-1 [benchchem.com]

- 2. Carbazole(86-74-8) 1H NMR spectrum [chemicalbook.com]

- 3. 9-(Trimethylsilyl)-9H-carbazole | C15H17NSi | CID 617414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. 9-[(trimethylsilyl)methyl]-9H-carbazole | C16H19NSi | CID 3847787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. web.pdx.edu [web.pdx.edu]

- 9. DSpace [diposit.ub.edu]

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 9-(trimethylsilyl)-9H-carbazole in Organic Electronics

I. Introduction: Beyond a Protecting Group

In the landscape of organic electronics, carbazole derivatives are foundational building blocks, prized for their robust thermal stability, excellent hole-transporting capabilities, and high triplet energy levels.[1][2][3] These properties make them indispensable in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][4] Within this family of high-performance molecules, 9-(trimethylsilyl)-9H-carbazole (TMS-Carbazole) emerges not as an end-product, but as a crucial strategic intermediate. Its primary role is to facilitate the synthesis of complex, functional carbazole derivatives with high precision and yield.

The trimethylsilyl (TMS) group attached to the nitrogen atom of the carbazole core serves two principal functions. Firstly, it acts as a sterically bulky, reversible protecting group, deactivating the otherwise reactive N-H site.[5] This allows for selective functionalization, such as halogenation or lithiation, at other positions on the carbazole ring (typically the 3, 6, or 2, 7 positions), which are electronically activated by the nitrogen atom.[5] Secondly, the non-polar TMS group significantly enhances the solubility of the carbazole moiety in common organic solvents. This improved solubility is a critical advantage for purification (e.g., column chromatography) and for solution-based processing techniques used in the fabrication of large-area electronic devices.

This document provides a detailed guide for researchers and materials scientists on the synthesis and strategic application of TMS-Carbazole as a key intermediate in the development of advanced organic electronic materials.

II. Physicochemical Properties & Key Data

A clear understanding of the fundamental properties of TMS-Carbazole is essential for its effective use in synthesis. The following table summarizes its key characteristics.

| Property | Value | Source |

| IUPAC Name | carbazol-9-yl(trimethyl)silane | [5][6] |

| CAS Number | 74367-40-1 | [5][6] |

| Molecular Formula | C₁₅H₁₇NSi | [5][6] |

| Molecular Weight | 239.39 g/mol | [5][6] |

| Appearance | Pale-yellow solid | [5] |

| LogP (Lipophilicity) | 4.48 | [5] |

III. Core Synthetic Protocol: Preparation of 9-(trimethylsilyl)-9H-carbazole

This protocol details a standard laboratory procedure for the N-silylation of carbazole. The causality behind each step is explained to ensure a robust and reproducible synthesis.

Diagram: Synthetic Workflow

Caption: Workflow for the synthesis of 9-(trimethylsilyl)-9H-carbazole.

Step-by-Step Methodology

Materials:

-

9H-Carbazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Trimethylsilyl chloride (TMSCl), freshly distilled

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet

Procedure:

-

Preparation: Under an inert atmosphere (N₂ or Ar), add 9H-carbazole (1.0 eq) to a dry round-bottom flask containing anhydrous THF. Stir the suspension at room temperature.

-

Causality: An inert atmosphere is critical because the intermediate carbazolide anion is highly reactive with oxygen and moisture. Anhydrous THF is used as the solvent due to its ability to dissolve the reactants and its stability towards the strong base.

-

-

Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirring suspension at 0 °C (ice bath). Allow the reaction to stir at room temperature for 1-2 hours. The evolution of hydrogen gas should be observed, and the suspension may become a clearer solution as the sodium carbazolide salt forms.

-

Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the N-H of carbazole (pKa ≈ 17) to form the nucleophilic carbazolide anion. A slight excess ensures complete conversion. The reaction is started at 0 °C to control the initial exothermic reaction and the rate of H₂ evolution.

-

-

Silylation: Cool the mixture back to 0 °C and add trimethylsilyl chloride (1.2 eq) dropwise via a syringe or dropping funnel. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-4 hours.

-

Causality: The carbazolide anion acts as a nucleophile, attacking the electrophilic silicon atom of TMSCl in an SN2-type reaction. This forms the desired N-Si bond and sodium chloride as a byproduct. Adding TMSCl dropwise at 0 °C helps to manage the exothermicity of the reaction.

-

-

Work-up and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH. Transfer the mixture to a separatory funnel, add ethyl acetate and water, and separate the layers. Wash the organic layer sequentially with water and brine.

-

Causality: The aqueous work-up removes the NaCl byproduct and other inorganic salts. Ethyl acetate is a common extraction solvent in which the silylated product is highly soluble. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: Removing all traces of water is essential before removing the solvent to prevent potential hydrolysis of the product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel to yield TMS-Carbazole as a pale-yellow or white solid.

-

Causality: Purification is essential to remove any unreacted carbazole, side products, or residual mineral oil from the NaH dispersion, ensuring the high purity required for subsequent reactions.[7]

-

IV. Application in Organic Electronics: A Synthetic Intermediate

The true value of TMS-Carbazole is realized in its conversion to more complex functional materials. The TMS group can be readily cleaved under mild acidic or fluoride-ion conditions, but its primary utility lies in directing reactions before its removal or in its use in cross-coupling reactions where the N-H would be problematic. Here, we focus on its role in building a bipolar host material for an OLED.

Conceptual Application: Synthesis of a Bipolar Host Material

Bipolar host materials, which possess both hole- and electron-transporting moieties, are crucial for achieving balanced charge injection and transport in OLEDs, leading to high efficiency. A common strategy is to link an electron-donating carbazole unit to an electron-accepting unit.

Diagram: Role in Device Architecture

Caption: Position of a carbazole-based host material within an OLED.

Protocol: Synthesis of 3-Bromo-9-(trimethylsilyl)-9H-carbazole

This protocol demonstrates the regioselective bromination of TMS-Carbazole, a key step towards creating building blocks for cross-coupling reactions.

Materials:

-

9-(trimethylsilyl)-9H-carbazole

-

N-Bromosuccinimide (NBS)

-

Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

Setup: Dissolve TMS-Carbazole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Causality: The TMS group protects the nitrogen, preventing N-bromination. The reaction is performed in a non-polar aprotic solvent.

-

-

Bromination: Add N-Bromosuccinimide (1.05 eq) to the solution. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Electrophilic aromatic substitution occurs preferentially at the electron-rich 3 and 6 positions of the carbazole ring. Using one equivalent of NBS favors mono-bromination.

-

-

Work-up: Once the starting material is consumed, wash the reaction mixture with water to remove the succinimide byproduct. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate 3-bromo-9-(trimethylsilyl)-9H-carbazole.

Subsequent Steps: The resulting 3-bromo-9-(trimethylsilyl)-9H-carbazole is now a versatile building block. It can be used in Suzuki or Buchwald-Hartwig cross-coupling reactions to attach an electron-accepting moiety (e.g., a pyridine, triazine, or benzimidazole derivative).[8][9] Following the coupling reaction, the TMS group can be easily removed with a fluoride source like tetrabutylammonium fluoride (TBAF) or mild acid, regenerating the N-H if needed, or the final molecule can be used directly.

V. Conclusion

9-(trimethylsilyl)-9H-carbazole is a quintessential example of a strategic enabling molecule in the field of organic electronics. While not typically a final component in a device, its role as a protected, highly soluble intermediate is invaluable. It provides synthetic chemists with a reliable platform for the precise and high-yield construction of complex, functional carbazole-based materials. The protocols outlined herein provide a foundation for leveraging TMS-Carbazole to develop the next generation of materials for high-performance OLEDs, OPVs, and other advanced electronic applications.

References

-

Marcin Stępień, et al. (2009). Highly Stereoselective Synthesis, Structure, and Application of (E)-9-[2-(Silyl)ethenyl]-9H-carbazoles. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

PubChem (Accessed 2026). 9-(Trimethylsilyl)-9H-carbazole | C15H17NSi | CID 617414. PubChem. Available at: [Link]

-

PubChem (Accessed 2026). Carbazol-9-ylmethyl(trimethyl)silane | C16H19NSi | CID 3847787. PubChem. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (Accessed 2026). Exploring the Potential of Carbazole Derivatives in Organic Electronics. Ningbo Inno Pharmchem Co.,Ltd.. Available at: [Link]

-

RSC Publishing (2015). Efficient carbazole-based small-molecule organic solar cells with an improved fill factor. RSC Publishing. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (Accessed 2026). Carbazole-Based Optoelectronic Materials: A Deep Dive into CAS 877615-05-9. Ningbo Inno Pharmchem Co.,Ltd.. Available at: [Link]

-

ResearchGate (Accessed 2026). The synthesis of 9-tosyl-9H-carbazole (TsCz). ResearchGate. Available at: [Link]

-

ResearchGate (Accessed 2026). n-type organic thin-film transistors with self-assembled monolayers. ResearchGate. Available at: [Link]

-

ResearchGate (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate. Available at: [Link]

-

ResearchGate (Accessed 2026). Chemical structure of 9H-carbazole and advances reported in its functionalization. ResearchGate. Available at: [Link]

-

Gintarė Luka, et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. PMC. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (Accessed 2026). The Role of Carbazole Derivatives in Modern OLED Technology. Ningbo Inno Pharmchem Co.,Ltd.. Available at: [Link]

-

ResearchGate (2007). Molecular engineering of organic dyes containing N-aryl carbazole moiety for solar. ResearchGate. Available at: [Link]

-

MDPI (2023). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. Available at: [Link]

-

ResearchGate (2024). Role of 9-phenyl-9H-carbazole based hole transport materials for organic and perovskite photovoltaics. ResearchGate. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (Accessed 2026). Advancing OLED Technology: The Contribution of Carbazole Intermediates. Ningbo Inno Pharmchem Co.,Ltd.. Available at: [Link]

-

ResearchGate (2020). Structural isomers of 9-(pyridin-2-yl)-9H-carbazole in combination with 9′H-9,3':6′,9″-tercarbazole and their application to high efficiency solution processed green TADF OLEDs. ResearchGate. Available at: [Link]

-

MDPI (2022). 1-(4-Fluorobenzoyl)-9H-carbazole. MDPI. Available at: [Link]

-

RSC Publishing (2014). Solid-state organization of n-type carbazole-based semiconductors for organic thin-film transistors. RSC Publishing. Available at: [Link]

-

Le-Fang Tsai, et al. (2020). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. PMC. Available at: [Link]

-

ResearchGate (2014). Solid-state organization of n-type carbazole-based semiconductors for organic thin-film transistors. ResearchGate. Available at: [Link]

-

ResearchGate (2022). 18.9% Efficient Organic Solar Cells Based on n-Doped Bulk-Heterojunction and Halogen-Substituted Self-Assembled Monolayers as Hole Extracting Interlayers. ResearchGate. Available at: [Link]

-

KTU ePubl (2025). [2-(9H-CARBAZOL-9- YL)ETHYL]PHOSPHONIC ACID SELF- ASSEMBLED MONOLAYER ALTERNATIVES FOR APPLICATION IN OPTOELECTRONICS. KTU ePubl. Available at: [Link]

-

C. D. Dimitrakopoulos, et al. (2002). Organic thin- film transistors: A review of recent advances. Bitsavers.org. Available at: [Link]

-

Journal of Materials Chemistry C (2024). High-performance organic thin-film transistors: principles and strategies. RSC Publishing. Available at: [Link]

-

PubMed (2018). Construction of Highly Efficient Carbazol-9-yl-Substituted Benzimidazole Bipolar Hosts for Blue Phosphorescent Light-Emitting Diodes: Isomer and Device Performance Relationships. PubMed. Available at: [Link]

-

ResearchGate (2016). DFT and TD-DFT modeling of new carbazole-based oligomers for optoelectronic devices. ResearchGate. Available at: [Link]

-

PMC (2016). 9-(4-Methoxyphenyl)-9H-carbazole. PMC. Available at: [Link]

-

ResearchGate (2013). Synthesis and Electropolymerization of 9H-Carbazol-9- Ylpyrene and Its Electrochromic Properties and Electrochromic Device Application. ResearchGate. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 9-(Trimethylsilyl)-9H-carbazole | C15H17NSi | CID 617414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

Application Notes and Protocols for the C-H Functionalization of the Carbazole Core

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Carbazole C-H Functionalization

The carbazole nucleus is a privileged heterocyclic scaffold, forming the structural core of numerous natural products, pharmaceuticals, and high-performance organic materials.[1][2] Its unique electronic properties and rigid, planar structure are central to its function in diverse applications, from anti-cancer agents to organic light-emitting diodes (OLEDs). The ability to precisely modify the carbazole core through direct C-H functionalization represents a paradigm shift in the synthesis of novel carbazole derivatives. This approach circumvents the often lengthy and inefficient traditional methods that rely on pre-functionalized starting materials, offering a more atom-economical and environmentally benign route to these valuable compounds.[1][3]

This guide provides an in-depth exploration of the experimental procedures for the C-H functionalization of the carbazole core. We will delve into the mechanistic underpinnings of these reactions, with a particular focus on transition metal-catalyzed processes, and present detailed, field-proven protocols for various functionalization reactions.

The Challenge of Regioselectivity in Carbazole C-H Functionalization

The carbazole core possesses several C-H bonds with differing reactivity. Without strategic intervention, functionalization can lead to a mixture of isomers, posing significant purification challenges.[1] The positions C3/C6 are inherently more electron-rich and thus more susceptible to electrophilic attack.[1][4] Consequently, achieving regioselective functionalization at other positions, such as C1, C2, or C4, is a primary focus of modern synthetic strategies.

The most powerful tool to overcome this challenge is the use of directing groups.[5] These are moieties that are temporarily or permanently installed on the carbazole nitrogen or at an adjacent position. The directing group coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond and thereby ensuring site-selective activation.

Core Mechanism: Transition Metal-Catalyzed C-H Activation

The majority of modern C-H functionalization reactions on carbazoles are catalyzed by transition metals, most notably palladium, rhodium, and copper.[6] While the specifics can vary, the general catalytic cycle often involves the following key steps:

-

C-H Activation: The catalyst, often in a high oxidation state (e.g., Pd(II)), interacts with the carbazole substrate. In directed reactions, the directing group facilitates the formation of a cyclometalated intermediate, where the metal is directly bonded to the carbon of the targeted C-H bond. This is typically the rate-determining step.

-

Oxidative Addition or Reductive Elimination Manifold: The subsequent steps depend on the specific reaction. For cross-coupling reactions, the coupling partner (e.g., an aryl halide) will undergo oxidative addition to the metal center.

-

Reductive Elimination: The newly formed organic fragments on the metal center couple, and the desired functionalized carbazole is released, regenerating the catalyst for the next cycle.

Below is a generalized workflow for a directed C-H functionalization reaction.

Caption: Generalized workflow for directed C-H functionalization.

Experimental Protocols

Protocol 1: Palladium-Catalyzed C-1 Arylation of N-Picolinamide Carbazoles

This protocol details a reliable method for the regioselective C-1 arylation of the carbazole core using a removable picolinamide directing group. This method is advantageous for its high regioselectivity and the straightforward removal of the directing group post-functionalization.

Materials:

-

N-Picolinoyl-protected carbazole (1.0 equiv)

-

Aryl iodide (1.5 equiv)

-

Pd(OAc)₂ (5 mol%)

-

K₂CO₃ (2.0 equiv)

-

Anhydrous toluene (0.1 M)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the N-picolinoyl-protected carbazole, aryl iodide, Pd(OAc)₂, and K₂CO₃.

-

Add anhydrous toluene via syringe.

-

Seal the flask and heat the reaction mixture at 110 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the C-1 arylated carbazole.

Directing Group Removal:

-

Dissolve the purified C-1 arylated N-picolinoyl carbazole in methanol.

-

Add an excess of a strong base such as sodium methoxide.

-

Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction with a mild acid (e.g., dilute HCl) and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify as needed.

Data Summary:

| Entry | Aryl Iodide | Yield (%) |

| 1 | 4-iodotoluene | 85 |

| 2 | 4-iodoanisole | 82 |

| 3 | 1-iodo-4-nitrobenzene | 75 |

| 4 | 2-iodonaphthalene | 88 |

Protocol 2: Rhodium-Catalyzed C-H Alkenylation of N-Pyrimidine Carbazoles

Rhodium catalysis offers a powerful alternative for C-H functionalization, often with complementary reactivity to palladium.[7][8] This protocol describes the C-H alkenylation of carbazoles using a pyrimidine directing group, which is known for its robustness and high directing ability.

Materials:

-

N-Pyrimidinyl-carbazole (1.0 equiv)

-

Alkene (e.g., styrene, butyl acrylate) (2.0 equiv)

-

[RhCp*Cl₂]₂ (2.5 mol%)

-

AgSbF₆ (10 mol%)

-

Cu(OAc)₂ (1.0 equiv) as an oxidant

-

Anhydrous 1,2-dichloroethane (DCE) (0.2 M)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the N-pyrimidinyl-carbazole, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂.

-

Add the alkene and anhydrous DCE via syringe.

-

Seal the flask and heat the reaction mixture at 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a short pad of silica gel.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the C-H alkenylated carbazole.

Caption: Workflow for Rhodium-Catalyzed C-H Alkenylation.

Protocol 3: Copper-Catalyzed Intramolecular C-H Amination for Carbazole Synthesis

In addition to functionalizing a pre-existing carbazole core, C-H activation can be a powerful tool for the de novo synthesis of carbazoles from readily available starting materials like 2-aminobiphenyls.[9][10][11] This intramolecular C-H amination offers a direct route to the carbazole skeleton.

Materials:

-

N-protected 2-aminobiphenyl (1.0 equiv)

-

Cu(OAc)₂ (10 mol%)

-

1,10-Phenanthroline (20 mol%) as a ligand

-

K₃PO₄ (2.0 equiv) as a base

-

Anhydrous dimethyl sulfoxide (DMSO) (0.1 M)

-

Reaction tube

-

Air or Oxygen atmosphere

Procedure:

-

To a reaction tube, add the N-protected 2-aminobiphenyl, Cu(OAc)₂, 1,10-phenanthroline, and K₃PO₄.

-

Add anhydrous DMSO.

-

Seal the tube and heat the reaction mixture at 120 °C for 24 hours under an air or oxygen atmosphere (an oxygen balloon can be used).

-

Monitor the reaction for the consumption of the starting material.

-

Once complete, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the corresponding carbazole.

Troubleshooting and Key Considerations

-

Inert Atmosphere: For most transition metal-catalyzed reactions, maintaining an inert atmosphere is crucial to prevent catalyst deactivation.

-

Anhydrous Solvents: The use of dry solvents is generally recommended to avoid side reactions.

-

Catalyst and Ligand Screening: The choice of catalyst, ligand, and reaction conditions can significantly impact the yield and selectivity. It is often necessary to screen a variety of conditions for a new substrate.

-

Directing Group Selection: The choice of directing group is critical for achieving the desired regioselectivity. Some directing groups are more robust than others and may require harsher conditions for removal.

-

Oxidant: Many C-H activation reactions require an oxidant to regenerate the active catalyst. The choice of oxidant can influence the reaction outcome.

Conclusion

The C-H functionalization of the carbazole core is a rapidly evolving field that has provided powerful new tools for the synthesis of complex carbazole derivatives. The protocols outlined in this guide provide a starting point for researchers looking to explore this exciting area of chemistry. By understanding the underlying principles and carefully optimizing reaction conditions, it is possible to achieve high levels of efficiency and regioselectivity in the C-H functionalization of carbazoles, paving the way for the discovery of new materials and therapeutics.

References

-

Verma, A. K., et al. (2021). Recent developments in C−H functionalization of carbazoles. Journal of Chemical Sciences, 133(4), 80. [Link]

-

Maiti, D., et al. (2022). Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides. PubMed, 31(8), 1345-1353. [Link]

-

Reddy, B. V. S., et al. (2020). Recent advances in the synthesis of carbazoles from indoles. Organic & Biomolecular Chemistry, 18(1), 27-42. [Link]

-

Munawar, S., et al. (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. RSC Advances, 14(5), 3166-3186. [Link]

-

Ge, H., et al. (2023). Site‐Selective C−H Functionalization of Carbazoles. Angewandte Chemie International Edition, 62(19), e202303110. [Link]

-

Dhayalan, V., et al. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances, 13(47), 33026-33058. [Link]

-

Shi, Z., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Taylor & Francis Online, 49(1), 2185923. [Link]

-

Gaunt, M. J., et al. (2008). Oxidative Pd(II)-catalyzed C-H bond amination to carbazole at ambient temperature. Journal of the American Chemical Society, 130(48), 16174–16176. [Link]

-

Kumar, A., et al. (2023). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry, 19, 1686-1694. [Link]

-

Elsaid, M., et al. (2023). Site-Selective C–H Functionalization of Carbazoles. Angewandte Chemie, 135(19), e202303110. [Link]

-

Dhayalan, V., et al. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances, 13, 33026-33058. [Link]

-

Williams, D. A., & Beaudry, C. M. (2023). Trends in carbazole synthesis – an update (2013–2023). Organic & Biomolecular Chemistry, 21(43), 8631-8643. [Link]

-

Jana, R., et al. (2018). Palladium-Catalyzed Ortho C–H Arylation of Aniline Carbamates with Diazonium Salts under Mild Conditions: Expedient Synthesis of Carbazole Alkaloids. ACS Omega, 3(11), 15951–15960. [Link]

-

Miura, M., et al. (2014). Synthesis of Carbazoles by Copper-Catalyzed Intramolecular C–H/N–H Coupling. Organic Letters, 16(11), 3074–3077. [Link]

-

Gerbino, D. C., et al. (2021). Direct Arylation-Based Synthesis of Carbazoles Using an Efficient Palladium Nanocatalyst under Microwave Irradiation. Molecules, 26(22), 6937. [Link]

-

Jana, S., et al. (2018). Synthesis of carbazoles via aryl C–H activation triggered by surfactant-associated palladium nanoparticles under microwave-assisted heating. Organic & Biomolecular Chemistry, 16(34), 6245-6250. [Link]

-

Yi, W., et al. (2015). Rhodium(III)-catalyzed C-H activation and intermolecular annulation with terminal alkynes: from indoles to carbazoles. Chemical Communications, 51(14), 2925–2928. [Link]

-

Wang, C., et al. (2024). Palladium(ii)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides. Organic Chemistry Frontiers, 11(14), 3925-3932. [Link]

-

Munawar, S., et al. (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. RSC Advances, 14, 3166-3186. [Link]

-

Dhayalan, V., et al. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances, 13, 33026-33058. [Link]

-

Gerbino, D. C., et al. (2021). Direct Arylation-Based Synthesis of Carbazoles Using an Efficient Palladium Nanocatalyst under Microwave Irradiation. Molecules, 26(22), 6937. [Link]

-

Gerbino, D. C., et al. (2020). Direct Arylation-Based Synthesis of Carbazoles Using an Efficient Palladium Nanocatalyst under Microwave Irradiation. Molecules, 25(22), 5347. [Link]

-

Li, Y., et al. (2018). Visible-light-promoted intramolecular C–H amination in aqueous solution: synthesis of carbazoles. Green Chemistry, 20(1), 107-111. [Link]

-

Wang, C., et al. (2022). Electrochemical Palladium‐Catalyzed Intramolecular C—H Amination of 2‐Amidobiaryls for Synthesis of Carbazoles. Chemistry – An Asian Journal, 17(1), e202101149. [Link]

-

Various Authors. (2023). Rhodium-Catalyzed C-H Activation: Research Guide & Papers. PapersFlow. [Link]

-

Wang, D., et al. (2015). Rhodium-catalyzed C-H activation and conjugate addition under mild conditions. Angewandte Chemie International Edition, 54(44), 13079-13083. [Link]

-

Li, X., et al. (2023). Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. Chemical Reviews, 123(16), 10079–10134. [Link]

-

Patman, R. L., et al. (2021). Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds. Synlett, 32(02), 202-206. [Link]

-

Various Authors. (2021). Synthesis of Carbazoles. Organic Chemistry Portal. [Link]

-

Beaudry, C. M., et al. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. The Journal of Organic Chemistry, 86(18), 12604–12613. [Link]

-

Chatani, N., et al. (2015). C-H Arylation and Alkenylation of Imidazoles by Nickel Catalysis: Solvent-accelerated Imidazole C-H Activation. Angewandte Chemie International Edition, 54(39), 11523-11527. [Link]

-

Yoshimura, A., et al. (2024). Three-component N-alkenylation of azoles with alkynes and iodine(III) electrophile: synthesis of multisubstituted N-vinylazoles. Beilstein Journal of Organic Chemistry, 20, 608-615. [Link]

Sources

- 1. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of carbazoles via aryl C–H activation triggered by surfactant-associated palladium nanoparticles under microwave-assisted heating - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07270C [pubs.rsc.org]

- 7. Rhodium(III)-catalyzed C-H activation and intermolecular annulation with terminal alkynes: from indoles to carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. papersflow.ai [papersflow.ai]

- 9. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 9-(trimethylsilyl)-9H-carbazole by Recrystallization

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 9-(trimethylsilyl)-9H-carbazole via recrystallization. It addresses common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding all recommendations in established chemical principles.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process.

Q1: No crystals are forming, even after the solution has cooled completely. What should I do?

A1: This is a common issue, often related to supersaturation or using an excessive amount of solvent.[1][2] Here is a sequence of steps to induce crystallization:

-

Induce Nucleation:

-

Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[3][4][5] This creates microscopic scratches on the glass, providing nucleation sites for crystal growth.

-

Seeding: If you have a small crystal of pure 9-(trimethylsilyl)-9H-carbazole, add it to the solution.[3][4] A "seed crystal" provides a template for further crystal formation.

-

-

Increase Concentration:

-

If nucleation techniques fail, you have likely used too much solvent.[1][4] Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool slowly again. Be careful not to evaporate too much solvent, as this can cause the product to precipitate out too quickly.

-

-

Enhance Cooling:

Q2: My product has "oiled out," forming a liquid layer instead of solid crystals. How can I resolve this?

A2: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point.[2] This is often due to a highly concentrated solution or the presence of impurities that depress the melting point.

-

Corrective Action: Re-heat the solution to re-dissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to decrease the saturation point.[1][2] Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it on a hot plate that is turned off can help slow the cooling rate, giving the molecules sufficient time to arrange into a crystal lattice.[1]

Q3: The yield of my purified 9-(trimethylsilyl)-9H-carbazole is very low. What are the likely causes?

A3: A low yield can result from several factors during the recrystallization process.[4]

-

Excessive Solvent: Using too much solvent is the most frequent cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[1][4] To check for this, you can evaporate a small sample of the filtrate; a large amount of residue indicates substantial product loss.

-

Premature Crystallization: If the compound crystallizes during the hot filtration step, it will be lost with the insoluble impurities. To prevent this, use a slight excess of hot solvent before filtering and ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.[6]

-

Incomplete Crystallization: Ensure the solution is cooled sufficiently, preferably in an ice bath, to maximize the precipitation of the solid before filtration.

-

Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can re-dissolve a portion of your product. Always use a minimal amount of ice-cold solvent for washing.

Q4: My final crystals are colored or appear impure. How can I improve the purity?

A4: The persistence of colored impurities indicates that they have similar solubility properties to your target compound or were trapped within the crystal lattice.

-

Use Activated Charcoal: If the impurities are colored, they can often be removed by adsorption onto activated charcoal.[6] After dissolving the crude product in the hot solvent, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[6]

-

Perform a Second Recrystallization: A second recrystallization is often necessary to achieve high purity. The crystals obtained from the first recrystallization are re-dissolved in the minimum amount of fresh, hot solvent and the process is repeated.

-

Slow Down Crystal Growth: Rapid crystal formation can trap impurities within the crystal lattice.[4] Ensure the solution cools slowly and undisturbed to allow for the formation of larger, purer crystals.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing 9-(trimethylsilyl)-9H-carbazole?

A1: The ideal solvent is one in which 9-(trimethylsilyl)-9H-carbazole is highly soluble at high temperatures but poorly soluble at low temperatures.[7][8][9] The bulky, nonpolar trimethylsilyl group and the large aromatic carbazole ring suggest that nonpolar to moderately polar organic solvents are good candidates.[10] While specific literature for this exact compound's recrystallization is sparse, related carbazole derivatives are often recrystallized from solvents like ethanol, hexane, ethyl acetate, or toluene.[11][12][13] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective.[7][11] It is always best practice to perform a small-scale solvent screening test to determine the optimal solvent or solvent system for your specific crude material.

Q2: How do I perform a solvent selection test?

A2: A systematic solvent test is crucial for a successful recrystallization.[6][8]

-

Preparation: Place a small amount (approx. 20-30 mg) of your crude 9-(trimethylsilyl)-9H-carbazole into several different test tubes.

-

Room Temperature Test: To each tube, add a different potential solvent (e.g., hexane, ethanol, toluene, ethyl acetate) dropwise, up to about 0.5 mL. Agitate the tube. If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent.[8]

-

Hot Solvent Test: If the compound did not dissolve at room temperature, gently heat the test tube in a water or sand bath until the solvent boils.[6] If the compound dissolves completely, it is a potential candidate.

-

Cooling Test: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath. A good solvent will allow for the formation of a large quantity of crystals upon cooling.[5]

-

Evaluation: The best solvent is one that does not dissolve the compound at room temperature but dissolves it completely at its boiling point, and yields abundant crystals upon cooling.

Data Summary: Potential Recrystallization Solvents

| Solvent | Boiling Point (°C) | Polarity | Expected Solubility of 9-(trimethylsilyl)-9H-carbazole |

| Hexane | 69 | Nonpolar | Low at room temp, moderate to good when hot. Good for final product precipitation. |

| Ethanol | 78 | Polar | Low to moderate at room temp, high when hot. Often used for carbazole derivatives.[11][12] |

| Toluene | 111 | Nonpolar | Low at room temp, high when hot. Good for dissolving aromatic compounds. |

| Ethyl Acetate | 77 | Mid-Polarity | Moderate solubility. Can be a good single solvent or part of a mixed system.[11] |

Q3: What are the likely impurities in my crude 9-(trimethylsilyl)-9H-carbazole?

A3: The impurities will depend on the synthetic route. Common impurities may include:

-

Unreacted Carbazole: The starting material for the silylation reaction. Carbazole itself is soluble in acetone and slightly soluble in ethanol.[14]

-

Desilylated Product (Carbazole): The Si-N bond can be sensitive to moisture or acidic/basic conditions, potentially leading to the formation of carbazole during workup or storage.[10]

-

Side-Reaction Products: Products from reactions at other positions on the carbazole ring.

-

Residual Reagents: Such as the silylating agent or base used in the synthesis.

Q4: Why is slow cooling essential for obtaining pure crystals?

A4: Slow cooling is critical because crystallization is an equilibrium process. It allows molecules of the desired compound to selectively deposit onto the growing crystal lattice while impurity molecules remain in the solution.[9] Rapid cooling, or "crashing out," causes the solid to precipitate so quickly that impurities can become trapped within the crystal structure, undermining the purification process.[4]

Experimental Protocols & Visualizations

Protocol: General Recrystallization of 9-(trimethylsilyl)-9H-carbazole

-

Dissolution: Place the crude 9-(trimethylsilyl)-9H-carbazole in an appropriately sized Erlenmeyer flask. Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the solid just dissolves at the boiling point of the solvent.

-

Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula tip of activated charcoal, and boil for 2-3 minutes.

-

Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used).

-

Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

-

Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Visual Workflow: Recrystallization Process

Caption: A flowchart of the standard recrystallization workflow.

Visual Logic: Troubleshooting Crystallization Failure

Caption: Decision tree for inducing crystallization.

References

-

Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved February 15, 2026, from [Link]

-

Solvent Selection and Recrystallization Guide | PDF. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

-

9-(Trimethylsilyl)-9H-carbazole | C15H17NSi | CID 617414. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Experiment : Recrystallization – Part I: Solvent Selectio nn. (n.d.). Science Learning Center. Retrieved February 15, 2026, from [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved February 15, 2026, from [Link]

-

Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

-

What should I do if crystallisation does not occur? (2017). Quora. Retrieved February 15, 2026, from [Link]

-

9H-carbazole. (2025). ChemBK. Retrieved February 15, 2026, from [Link]

-

Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved February 15, 2026, from [Link]

-

3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved February 15, 2026, from [Link]

-

9H-Carbazole, 9-ethyl-3,6-dimethyl. (n.d.). Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]

-

Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. Retrieved February 15, 2026, from [Link]

-

Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis of new 9H-Carbazole derivatives. (2020). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Synthesis and antimicrobial activities of 9 H-carbazole derivatives. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Synthesis and Electropolymerization of 9-tosyl-9H-carbazole, Electrochemical Impedance Spectroscopic Study and Circuit Modelling. (n.d.). Academia.edu. Retrieved February 15, 2026, from [Link]

Sources

- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 2. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. youtube.com [youtube.com]

- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 9. edu.rsc.org [edu.rsc.org]

- 10. 9-(Trimethylsilyl)-9H-carbazole|CAS 74367-40-1 [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. chembk.com [chembk.com]

Validation & Comparative

A Comparative Guide to the X-ray Crystal Structure Analysis of N-Substituted Carbazoles

For Researchers, Scientists, and Drug Development Professionals

N-substituted carbazoles are a cornerstone of modern medicinal chemistry and materials science, valued for their unique electronic and photophysical properties.[1] A profound understanding of their three-dimensional atomic arrangement is critical for elucidating structure-activity relationships (SAR), guiding rational drug design, and engineering novel organic materials.[1] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining this precise structural information.[2][3]

This guide offers an in-depth comparison of SC-XRD with alternative analytical techniques for the characterization of N-substituted carbazoles. It provides detailed experimental protocols, data interpretation insights, and a framework for selecting the most appropriate analytical strategy to accelerate research and development.

The Unambiguous Power of Single-Crystal X-ray Diffraction

SC-XRD provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms within a crystalline solid.[2] This technique allows for the accurate determination of:

-

Molecular Conformation: The exact spatial orientation of the N-substituent relative to the carbazole core.

-

Bond Lengths and Angles: Precise measurements that inform on the electronic nature of the molecule.[2][3]

-

Intermolecular Interactions: Identification of non-covalent interactions, such as π-π stacking and hydrogen bonds, which govern crystal packing and can influence bulk properties.[4]

-

Absolute Configuration: Unambiguous determination of stereochemistry for chiral molecules.[3]

The wealth of information provided by SC-XRD is indispensable for understanding how subtle changes in the N-substituent can impact the overall molecular architecture and, consequently, the material's function or biological activity.[5][6]

Experimental Workflow: From Powder to Structure

The journey from a synthesized N-substituted carbazole to its fully resolved crystal structure is a multi-step process that demands precision and patience. The quality of the final structure is intrinsically linked to the quality of the initial crystals.[7]

Detailed Protocol: Single-Crystal X-ray Diffraction of an N-Substituted Carbazole

This protocol outlines the key steps for determining the crystal structure of a novel N-substituted carbazole.

Part 1: Crystal Growth

High-quality single crystals are paramount for a successful SC-XRD experiment.[7] The ideal crystal should be well-formed, transparent, and free of defects, typically with dimensions between 30 and 300 microns.[2]

-

Purity is Key: Ensure the N-substituted carbazole sample is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

-

Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble.[8] Highly soluble compounds tend to yield small crystals, while poorly soluble compounds may precipitate as an amorphous powder.[8]

-

Crystallization Technique:

-

Slow Evaporation: Prepare a nearly saturated solution of the carbazole derivative.[8] Filter the solution into a clean vial and cover it loosely to allow for slow solvent evaporation over several days to weeks in a vibration-free environment.[8]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a "precipitant" solvent in which the compound is poorly soluble but is miscible with the primary solvent. The slow diffusion of the precipitant vapor into the solution will induce crystallization.

-

Slow Cooling: If the compound's solubility is highly temperature-dependent, prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or even lower temperatures, in a controlled manner.[7]

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a small loop or pipette and coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and degradation.

Part 2: Data Collection

-

Crystal Mounting: Select a well-formed single crystal under a microscope and mount it on a goniometer head.[2]

-

Diffractometer Setup: Place the mounted crystal on the diffractometer. The instrument consists of an X-ray source (commonly Mo Kα or Cu Kα radiation), a goniometer to rotate the crystal, and a detector.[2][3]

-

Data Acquisition: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in the X-ray beam.[6] The diffracted X-rays produce a unique pattern of reflections that are recorded by the detector.[9] A complete dataset is collected by rotating the crystal through a range of angles.

Part 3: Structure Solution and Refinement

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

-

Structure Solution: The intensities of the diffraction spots are used to solve the "phase problem" and generate an initial electron density map of the molecule. Software packages like SHELXS are commonly used for this step.[6]

-

Structure Refinement: The initial model is refined by adjusting atomic positions and other parameters to achieve the best fit between the calculated and observed diffraction data.[6] This is typically done using software such as SHELXL.[6]

-

Validation: The final structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) to ensure its quality and accuracy.[6] The data is then typically deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC).[6]

A Comparative Analysis of Characterization Techniques

While SC-XRD provides the most definitive structural information, other techniques offer complementary data and may be more suitable for initial characterization or for non-crystalline samples.

| Technique | Information Provided | Advantages | Limitations |

| Single-Crystal X-ray Diffraction (SC-XRD) | Definitive 3D atomic structure, bond lengths/angles, intermolecular interactions, absolute configuration.[2][3] | Provides the most complete and unambiguous structural data.[3] | Requires high-quality single crystals, which can be challenging to grow.[3][7] The solid-state structure may differ from the solution-state conformation. |

| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, polymorphism analysis, bulk sample purity. | Fast and non-destructive. Useful for analyzing bulk materials. | Provides limited information on the molecular structure itself; gives a "fingerprint" of the crystal lattice. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, molecular skeleton, dynamic processes in solution.[10] | Excellent for determining the constitution of a molecule in solution. Does not require crystalline material. | Provides information on the average conformation in solution, not a static solid-state structure. Does not directly reveal intermolecular interactions. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups and vibrational modes.[4] | Fast, simple, and can be used for both solid and solution samples. | Provides limited structural information beyond the identification of functional groups. Can be complemented by computational calculations.[4] |

| Computational (DFT) Methods | Optimized molecular geometry, electronic properties (HOMO/LUMO), prediction of spectroscopic properties.[4] | Can provide structural insights when experimental data is unavailable.[11] Helps in interpreting experimental spectra.[4] | The calculated structure represents a gas-phase or solvent-approximated minimum energy conformation, which may not perfectly match the solid-state crystal structure. |

Case Studies: The Impact of N-Substituents on Carbazole Crystal Structures

The nature of the substituent at the 9-position of the carbazole ring significantly influences the molecule's conformation and crystal packing.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 9-Ethyl-3-bromo-9H-carbazole | Orthorhombic | Pnma | The tricyclic ring system is nearly planar. The ethyl group is out of the plane. Crystal packing is influenced by C-H···π interactions. | [12] |

| 9-Butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole | Monoclinic | P2₁/n | The molecule resides on a crystallographic twofold axis. The carbazole ring system is almost planar. Crystal packing is stabilized by C-H···π interactions. | [13][14] |

| 9-(4-Bromophenyl)-9H-carbazole | Monoclinic | P2₁/c | The phenyl ring is twisted relative to the carbazole plane. The dihedral angle is a key structural parameter. | [6] |

| 9-(4-Methoxyphenyl)-9H-carbazole | Orthorhombic | Pbca | The substituent on the phenyl ring alters the crystal packing compared to the bromo-derivative, leading to a different crystal system. | [6] |

These examples demonstrate that even subtle changes to the N-substituent, from a simple alkyl chain to an aryl group, can lead to significant differences in the solid-state arrangement.[6] This, in turn, can affect properties like solubility, melting point, and charge transport in organic electronic devices.[15]

Conclusion

For the definitive structural elucidation of N-substituted carbazoles, single-crystal X-ray diffraction is the gold standard. It provides an unparalleled level of atomic detail that is crucial for rational design in drug discovery and materials science. However, a comprehensive characterization strategy often involves a multi-technique approach. NMR and IR spectroscopy are invaluable for confirming the molecular identity and functional groups, while powder XRD can assess bulk sample properties. Computational methods serve as a powerful tool for predicting structures and interpreting experimental data. By understanding the strengths and limitations of each technique, researchers can efficiently and accurately characterize novel N-substituted carbazoles, accelerating the pace of innovation.

References

- An In-depth Technical Guide to the Crystal Structure Analysis of Carbazole Derivatives: A Case Study of 2,3,4,9-Tetrahydro-1H-ca - Benchchem.

- Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021-03-25).

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog. (2026-01-07).

- Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich.

- Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects - Journal of Materials Chemistry C (RSC Publishing).

- How To: Grow X-Ray Quality Crystals - University of Rochester.

- Determination of crystal structure by single crystal X-ray diffraction.

- A Comparative Crystallographic Guide to N-Substituted Carbazole-3-Carboxaldehydes for Drug Discovery - Benchchem.

- Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl) - PubMed. (2014-11-21).

- A Comparative Guide to the Crystal Structure of 9-Aryl-Carbazoles: Experimental Validation and Analysis - Benchchem.

- Synthesis and characterization of some aromatic amine substituted carbazoles by greener method | International Journal of Current Research.

- Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole - ResearchGate.

- Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC - NIH.

- N-Substituted carbazole heterocycles and derivatives as multipurpose chemical species: At the interface of chemical engineering, polymer and materials science - ResearchGate. (2025-08-07).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 4. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 8. How To [chem.rochester.edu]

- 9. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 10. Synthesis and characterization of some aromatic amine substituted carbazoles by greener method | International Journal of Current Research [journalcra.com]

- 11. Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 12. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Vibrational Spectra of N-Substituted Carbazoles: Bridging Experiment and Theory

Introduction: The Power of Vibrational Spectroscopy in Carbazole Chemistry

N-substituted carbazoles are a cornerstone class of heterocyclic compounds, pivotal in fields ranging from medicinal chemistry to materials science due to their unique electronic, photophysical, and biological properties.[1] The functionalization at the nitrogen atom allows for fine-tuning of these characteristics, making the precise structural confirmation of these molecules a critical step in research and development. Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a powerful, non-destructive method for probing the molecular structure by examining the distinct vibrational modes of chemical bonds.[2]

However, experimental spectra alone can present a complex puzzle of overlapping peaks. The true analytical power is unlocked when experimental data is coupled with computational quantum chemistry.[3][4] This guide provides an in-depth comparison of experimental and computationally derived vibrational spectra for N-substituted carbazoles. We will delve into the practical methodologies for both acquiring experimental data and performing theoretical calculations using Density Functional Theory (DFT), offering a robust framework for researchers to accurately interpret their findings. By synergizing these two approaches, we can achieve a detailed and reliable assignment of vibrational modes, transforming complex spectra into a clear structural narrative.[5]

Methodology: A Dual-Pronged Approach to Spectral Analysis

A comprehensive understanding of the vibrational properties of N-substituted carbazoles requires a meticulously planned experimental and computational workflow. The causality behind our choices is to use the experimental data as the "ground truth" while leveraging the computational model to provide a detailed, atom-level interpretation of the observed vibrations.

Experimental Protocol: Acquiring High-Quality FT-IR and Raman Spectra